4-(tert-Butyl)-2-ethoxybenzonitrile
Description
4-(tert-Butyl)-2-ethoxybenzonitrile is a substituted benzonitrile derivative featuring a tert-butyl group at the para position (C4) and an ethoxy group at the ortho position (C2) on the benzene ring, with a nitrile moiety at position C1. The tert-butyl group enhances lipophilicity and steric bulk, while the ethoxy group contributes electron-donating effects, influencing reactivity and solubility. This compound is likely synthesized via palladium- or nickel-catalyzed cross-coupling reactions, analogous to methods described for structurally related benzonitriles . Applications span pharmaceutical intermediates, agrochemicals, and materials science, where its substituents modulate metabolic stability and electronic properties.
Properties
CAS No. |
168036-27-9 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-tert-butyl-2-ethoxybenzonitrile |
InChI |
InChI=1S/C13H17NO/c1-5-15-12-8-11(13(2,3)4)7-6-10(12)9-14/h6-8H,5H2,1-4H3 |
InChI Key |
NQGYIYWKHAGKDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C#N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The ethoxy group in this compound donates electrons, enhancing resonance stability, whereas the nitro group in 4-(tert-Butyl)-2-nitrobenzonitrile withdraws electrons, increasing electrophilicity . The aminooxy group in 4-[2-(aminooxy)ethoxy]benzonitrile enables nucleophilic reactions, making it suitable for bioconjugation .
Steric and Physical Properties :
- The tert-butyl group in all analogs improves lipophilicity but reduces solubility in polar solvents.
- The biphenyl structure in 2-(4-tert-Butylphenyl)benzonitrile increases molecular weight and planarity, favoring applications in materials science .
Synthetic Routes: Palladium catalysts (e.g., Pd₂(dba)₃) and ligands like Siphos-PE are employed for enantioselective syntheses of complex benzonitriles . Nickel-based systems (e.g., Ni(NO₃)₂·6H₂O) facilitate coupling reactions for heterocyclic analogs .
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